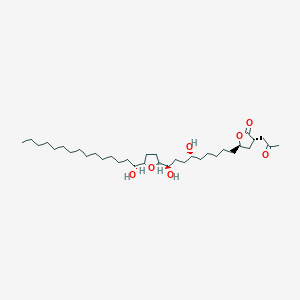
Diclonixin
Vue d'ensemble
Description
Diclonixin is a compound with the molecular formula C12H8Cl2N2O2 . It’s also known by other names such as 2-(2,3-dichloroanilino)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Diclonixin consists of 12 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of Diclonixin is InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) .
Physical And Chemical Properties Analysis
Diclonixin has a molecular weight of 283.11 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of Diclonixin are 281.9962829 g/mol .
Applications De Recherche Scientifique
Environmental Impact and Degradation :
- Diclofenac has been identified as an emerging environmental contaminant due to its frequent occurrence in freshwater environments and potential toxicity towards several organisms such as fish and mussels. It's critical to understand its fate in different environmental compartments and to improve water treatment techniques to mitigate these effects (Lonappan et al., 2016).
- Studies have focused on the photodegradation of triclosan, a common antimicrobial, to understand the formation of toxic by-products like dibenzodichlorodioxin in various environmental matrices, highlighting the need for better water treatment technologies and understanding of chemical interactions (Mezcúa et al., 2004).
Pharmacological Activities of Related Compounds :
- Research on dioscin, a steroid saponin, has indicated multiple pharmacological activities including antitumor, antimicrobial, anti-inflammatory, antioxidative, and tissue-protective properties. Understanding the biological activity and mechanisms of such compounds can aid in the development of novel therapies (Yang et al., 2019).
- Dioscin's cancer chemopreventive and therapeutic effects have been explored, indicating its potential as a chemopreventive or therapeutic agent against several cancer types, by modulating various cellular signaling pathways associated with growth, differentiation, apoptosis, and oncogenesis (Raju & Mehta, 2008).
Toxicity and Safety Profile in Environmental and Medical Context :
- The toxicity of diclofenac in soil and its effects on non-target soil invertebrates have been studied, revealing that diclofenac is toxic and alters transcriptional changes in organisms, affecting developmental and metabolic processes. This has significant implications for environmental health and regulations (Chen et al., 2015).
- The development of new anti-inflammatory drugs with better safety profiles than traditional NSAIDs like diclofenac is an ongoing area of research, aiming to reduce side effects such as gastrointestinal issues and liver toxicity (Domiati et al., 2018).
Propriétés
IUPAC Name |
2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170293 | |
| Record name | Diclonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diclonixin | |
CAS RN |
17737-68-7 | |
| Record name | Diclonixin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLONIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)











